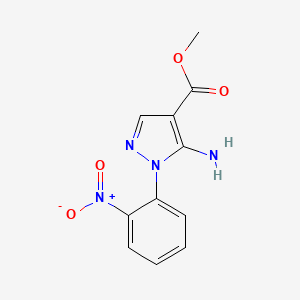

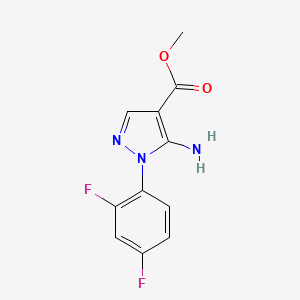

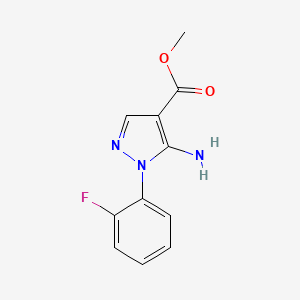

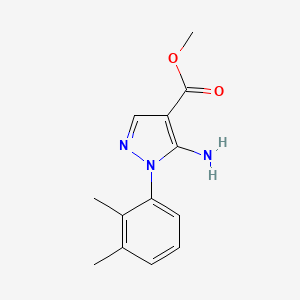

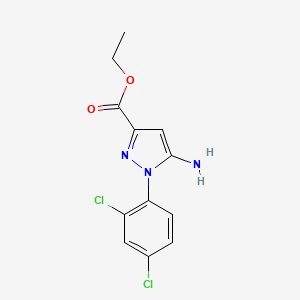

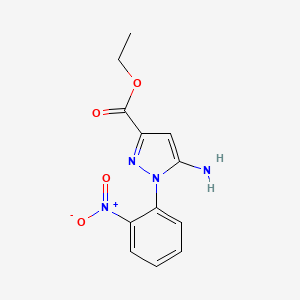

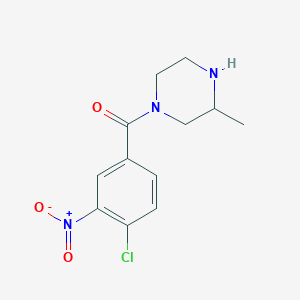

Methyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate” is a compound that belongs to the class of nitrogen-linked heterocyclic compounds known as pyrazoles . Pyrazoles have a long history of application in agrochemical and pharmaceutical industries . They are known to display a wide range of biological activities, including anti-tumor, anti-bacterial, anti-microbial, anti-fungal, anti-inflammatory, analgesic, anti-depressant, anti-convulsant, anti-pyretic, anti-parasitic, anti-malarial, anti-tumor, and anti-viral activities .

Synthesis Analysis

The synthesis of various biologically important heterocyclic compounds, including “Methyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate”, is described via a tandem Knoevengel-cyclo condensation reaction of aromatic aldehydes, malono derivatives, and phenyl hydrazine derivatives in water and ethanol at room temperature . A novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed using alumina–silica-supported MnO2 as a recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature .Chemical Reactions Analysis

The most well-known method for the synthesis of the 5-aminopyrazole-4-carbonitriles scaffold, which includes “Methyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate”, is the three-component cyclocondensation (3-CC) of aldehydes, phenyl hydrazine derivatives, and malononitrile .Physical And Chemical Properties Analysis

“Methyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate” appears as a white powder. It has a melting point of 161–162°C. Its IR spectrum shows peaks at 3463, 3312, 3104, 2985, 1719, 1600, 1481, 1254, 1134, 1118, 1083 cm-1 .科学的研究の応用

Heterocyclic Compound Synthesis

Methyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate serves as a precursor in the synthesis of various heterocyclic compounds due to its reactivity and functionality. It is valuable in creating a wide range of heterocyclic compounds, including pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, and spiropyrans. Its unique reactivity allows for mild reaction conditions, facilitating the generation of versatile cynomethylene dyes from precursors like amines, α-aminocarboxylic acids, and phenols (Gomaa & Ali, 2020).

Therapeutic Applications

The pyrazoline derivatives, including those derived from methyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate, have shown a broad spectrum of biological activities, making them a subject of interest in therapeutic research. These derivatives exhibit antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer properties. The significant pharmacological effects and the potential for developing high-efficacy drugs with reduced microbial resistance highlight the medical significance of these compounds (Shaaban et al., 2012).

Anticancer Agent Development

Knoevenagel condensation products, derived from methyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate, play a crucial role in the development of anticancer agents. This reaction is instrumental in generating α, β‐unsaturated ketones/carboxylic acids, leading to the development of molecules with significant anticancer activity. The diversity of the chemical structures accessible through this pathway enables the targeting of various cancer mechanisms, underscoring the compound's potential in cancer drug discovery (Tokala et al., 2022).

将来の方向性

The study of pyrazole derivatives, including “Methyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate”, is significant due to their wide applications in pharmaceutical and agrochemical industries . Future research may focus on developing new synthetic methodologies for these compounds and exploring their pharmacological activities .

作用機序

Target of Action

It’s worth noting that imidazole derivatives, which share a similar structure, have been found to interact with a broad range of targets, contributing to their diverse biological activities .

Mode of Action

Imidazole derivatives have been shown to interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Imidazole derivatives have been reported to influence a variety of biochemical pathways, leading to diverse downstream effects .

Result of Action

Imidazole derivatives have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

特性

IUPAC Name |

methyl 5-amino-1-(3-nitrophenyl)pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O4/c1-19-11(16)9-6-13-14(10(9)12)7-3-2-4-8(5-7)15(17)18/h2-6H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJCTUZBXCHAVON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3,5-Bis(trifluoromethyl)benzoyl]-3-methylpiperazine](/img/structure/B6344758.png)